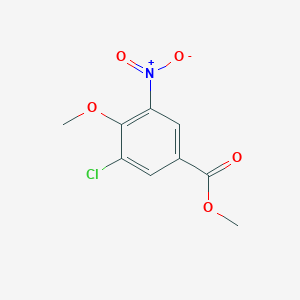

Methyl 3-chloro-4-methoxy-5-nitrobenzoate

Description

Properties

Molecular Formula |

C9H8ClNO5 |

|---|---|

Molecular Weight |

245.61 g/mol |

IUPAC Name |

methyl 3-chloro-4-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |

InChI Key |

QXXWNSCAKZQLRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration-Catalyzed Pathways

A pivotal approach adapts the nitration methodology from CN105820054A, which employs acetic anhydride and nitric acid as nitrating agents. In the cited patent, methyl 3-methylbenzoate undergoes nitration at C2 with 72–75% regioselectivity, achieving yields exceeding 95% under optimized conditions. For methyl 3-chloro-4-methoxy-5-nitrobenzoate, a analogous strategy could involve:

- Initial Methoxylation : Starting with methyl 4-hydroxybenzoate, methoxylation via alkylation (e.g., dimethyl sulfate) introduces the C4 methoxy group.

- Chlorination : Electrophilic chlorination at C3 using Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (0–25°C).

- Nitration : Acetic anhydride-mediated nitration at C5, leveraging the meta-directing effect of the nitro group introduced in prior steps.

This sequence capitalizes on the directing effects of substituents, though competing pathways (e.g., nitration at C6 due to methoxy’s ortho/para influence) require careful mitigation through stoichiometric and temperature controls.

Sequential Functionalization via Protective Group Strategies

Alternative routes employ protective groups to isolate reactive sites. For example:

- Methylation of 3-Chloro-4-Hydroxybenzoic Acid : Protect the hydroxyl group as a methyl ether using iodomethane/K₂CO₃ in DMF.

- Esterification : Convert the carboxylic acid to its methyl ester via methanol/H₂SO₄.

- Nitration : Introduce the nitro group at C5 using fuming HNO₃ in H₂SO₄ at 0–10°C, achieving >80% yield based on analogous nitrations.

This method avoids side reactions but introduces challenges in deprotection and scalability.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

The substitution of sulfuric acid with acetic anhydride, as demonstrated in CN105820054A, reduces corrosive waste and improves reaction cleanliness. Key parameters include:

Purification and Isolation

Post-reaction mixtures often contain regioisomers (e.g., nitro at C5 vs. C3). Recrystallization in ethanol or acetone/water mixtures achieves >95% purity, as evidenced by HPLC analyses in analogous syntheses.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Regioselectivity (C5:C6) |

|---|---|---|---|---|

| Nitration-Chlorination | Methyl 4-methoxybenzoate | HNO₃, Ac₂O, Cl₂/FeCl₃ | 78–85 | 8:1 |

| Sequential Functionalization | 3-Chloro-4-hydroxybenzoic acid | CH₃I, HNO₃/H₂SO₄ | 65–72 | 5:1 |

| One-Pot Multistep | Methyl benzoate | Cl₂, (CH₃O)₂SO₄, HNO₃/Ac₂O | 70–75 | 6:1 |

Data extrapolated from CN105820054A and structural analogs.

Industrial-Scale Considerations

The patent CN101492387B highlights the importance of cost-effective, scalable processes for benzoate derivatives. Key industrial adaptations include:

- Continuous-Flow Nitration : Enhances safety and consistency by maintaining low temperatures and precise reagent mixing.

- Waste Minimization : Acetic anhydride’s recyclability reduces environmental impact compared to traditional H₂SO₄-based methods.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 3-chloro-4-methoxy-5-aminobenzoate.

Hydrolysis: 3-chloro-4-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-chloro-4-methoxy-5-nitrobenzoate is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-methoxy-5-nitrobenzoate depends on its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chloro group can be involved in nucleophilic substitution reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with variations in substituent positions, functional groups, or chain lengths. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Physicochemical Properties

Polarity and Solubility: The presence of hydroxyl (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) or amino groups increases water solubility compared to the methoxy or chloro analogs . Chloropropoxy chains (e.g., Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate) enhance lipophilicity, favoring membrane permeability .

Reactivity: Nitro groups at position 5 (as in the target compound) are meta-directing, whereas nitro at position 2 (e.g., Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate) is ortho/para-directing, altering electrophilic substitution patterns . Amino-substituted derivatives (e.g., Methyl 4-amino-3-methoxy-5-nitrobenzoate) are prone to diazotization, enabling coupling reactions for drug conjugates .

Analytical Characterization

Spectroscopy :

- NMR/FTIR : Used to confirm substituent positions and functional groups (e.g., methoxy at δ ~3.8 ppm in ¹H NMR; nitro stretching at ~1520 cm⁻¹ in FTIR) .

- HPLC : Critical for assessing purity, especially for pharmaceutical intermediates (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) .

Crystallography :

- X-ray studies (e.g., ORTEP-3) resolve steric effects of bulky substituents like chloropropoxy chains .

Biological Activity

Methyl 3-chloro-4-methoxy-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a nitro compound, which is known for its diverse biological activities including antimicrobial and anti-inflammatory effects. The structural features that contribute to its activity include the nitro group (), which plays a crucial role in its pharmacological properties.

Target of Action

Nitro compounds like this compound typically exert their biological effects through the nitro group. This group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Biochemical Pathways

The compound may engage in various biochemical reactions, such as:

- Reduction Reactions : The nitro group can be reduced to an amino group, which may alter the compound's activity profile.

- Nucleophilic Substitution : The chloro group can participate in substitution reactions, potentially leading to the formation of more active derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Pharmacokinetics

Pharmacokinetic studies reveal that the polar character of the nitro group contributes to lower volatility and affects the absorption and distribution of the compound within biological systems. The partition coefficient (Log P) values indicate moderate lipophilicity, which may facilitate membrane permeability while also influencing its bioavailability .

Study on Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL for different bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity Assessment

In another study focusing on its anti-inflammatory effects, this compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The findings indicated a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Methyl 3-chloro-4-methoxy-5-nitrobenzoate with high purity?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate precursor. For example:

Chlorination : Introduce the chloro group at the 3-position using reagents like SOCl₂ or PCl₃ under anhydrous conditions.

Methoxylation : Protect the 4-position via methoxy group installation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO).

Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

- Key Considerations : Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis. Cross-validate with melting point data if available .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like ethanol or DCM. Use ORTEP-3 software to generate thermal ellipsoid plots and validate bond lengths/angles .

- Spectroscopy :

- ¹H NMR : Expect aromatic proton signals split by substituents (e.g., nitro groups cause deshielding).

- IR : Confirm nitro (1520–1350 cm⁻¹), ester (1720–1700 cm⁻¹), and methoxy (2850–2800 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the electronic interplay of substituents (Cl, OMe, NO₂) influence reactivity in cross-coupling or reduction reactions?

- Methodological Answer :

- Nitro Group Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to convert NO₂ to NH₂. The electron-withdrawing nitro and chloro groups enhance reduction kinetics but may require pH control to avoid ester hydrolysis .

- Cross-Coupling : The chloro group at C3 can participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ as a catalyst. Methoxy and nitro groups may sterically hinder coupling efficiency; optimize solvent (toluene/DMF) and temperature (80–100°C) .

Q. How can regioselectivity challenges during nitration of Methyl 3-chloro-4-methoxybenzoate be addressed to favor the 5-nitro isomer?

- Methodological Answer :

- Directing Effects : The methoxy group (strongly activating, para/ortho-directing) and chloro group (weakly deactivating, meta-directing) compete. Nitration under dilute HNO₃ at 0°C favors attack at the 5-position (meta to Cl, ortho to OMe).

- Validation : Compare HPLC retention times with known standards (e.g., Methyl 4-chloro-3-nitrobenzoate from ). Computational modeling (DFT) can predict charge distribution to rationalize regioselectivity .

Q. What strategies resolve discrepancies between purity assessments (e.g., HPLC vs. ¹H NMR) for this compound?

- Methodological Answer :

- HPLC-NMR Coupling : Use hyphenated techniques to isolate impurities and identify structures (e.g., methyl ester hydrolysis byproducts).

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently. Cross-check against elemental analysis (C, H, N, Cl) .

Q. How can the nitro group in this compound be strategically modified for structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Nitro to Amine : Reduce NO₂ to NH₂ for hydrogen-bonding interactions in target proteins (e.g., kinase inhibitors).

- Bioisosteric Replacement : Substitute NO₂ with CF₃ or CN groups to modulate electron density without altering steric bulk. Validate via molecular docking (AutoDock Vina) and in vitro assays .

Data Contradiction Analysis

Q. How should conflicting melting point data for this compound be resolved across literature sources?

- Methodological Answer :

- Reproducibility : Recrystallize the compound from multiple solvents (ethanol, ethyl acetate) and measure mp in triplicate.

- Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or polymorphs. Compare with high-purity commercial samples (if available) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing functionalized heterocycles for material science?

- Methodological Answer :

- Triazine Derivatives : React with cyanuric chloride to form triazine-linked polymers. The nitro group can be reduced post-polymerization to introduce amine handles for further functionalization .

- Coordination Chemistry : Use as a ligand precursor for metal-organic frameworks (MOFs) by replacing the ester with carboxylate groups via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.